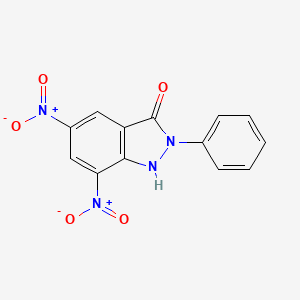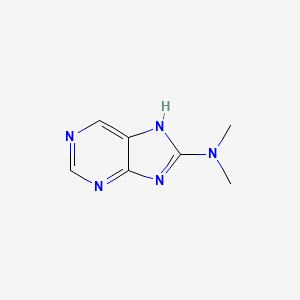
(2E)-2-benzylidene-4H-1,4-benzothiazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-benzylidene-4H-1,4-benzothiazin-3-one is an organic compound that belongs to the class of benzothiazines This compound is characterized by a benzylidene group attached to a benzothiazinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-benzylidene-4H-1,4-benzothiazin-3-one typically involves the condensation of benzaldehyde with 2-aminobenzenethiol in the presence of an oxidizing agent. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
(2E)-2-benzylidene-4H-1,4-benzothiazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Halogenated or nitrated benzothiazinones.
科学的研究の応用
(2E)-2-benzylidene-4H-1,4-benzothiazin-3-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its pharmacological properties, including anti-inflammatory and analgesic effects.
作用機序
The mechanism of action of (2E)-2-benzylidene-4H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, thereby modulating their activity. Detailed studies on its binding affinity and specificity are essential to fully understand its mechanism.
類似化合物との比較
Similar Compounds
(2E)-2-benzylidene-4H-1,4-benzothiazin-3-one: Unique due to its specific benzylidene substitution.
Benzothiazine derivatives: Share the core structure but differ in substituents, leading to varied biological activities.
Chalcones: Similar in having a benzylidene group but differ in the core structure.
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
特性
CAS番号 |
24545-07-1 |
|---|---|
分子式 |
C15H11NOS |
分子量 |
253.32 g/mol |
IUPAC名 |
(2Z)-2-benzylidene-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C15H11NOS/c17-15-14(10-11-6-2-1-3-7-11)18-13-9-5-4-8-12(13)16-15/h1-10H,(H,16,17)/b14-10- |
InChIキー |
DOQUSBFMNDTPGT-UVTDQMKNSA-N |
SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC3=CC=CC=C3S2 |
異性体SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)NC3=CC=CC=C3S2 |
正規SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC3=CC=CC=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-(2,4-Dichloro-phenyl)-[1,3,4]oxathiazol-2-one](/img/structure/B1654486.png)





![[(1R,2S)-2-Phenylcyclopentyl] 4-methylbenzenesulfonate](/img/structure/B1654498.png)
![1-{4-[2-(Diethylamino)ethoxy]phenyl}propan-1-one](/img/structure/B1654499.png)

